molecular formula C10H13ClO B040824 ((3-Chloropropoxy)methyl)benzene CAS No. 26420-79-1

((3-Chloropropoxy)methyl)benzene

Cat. No. B040824
CAS RN: 26420-79-1
M. Wt: 184.66 g/mol
InChI Key: XYQPOKBAQDQMQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “((3-Chloropropoxy)methyl)benzene” involves various strategies, including electrooxidative chlorination and reactions with benzene catalyzed by aluminum chloride. For example, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared in 72% yield by electrooxidative double ene-type chlorination (Uneyama et al., 1983). Additionally, reactions of 1-X-2-chloropropanes with benzene catalyzed by AlCl3 have been studied, leading to various products including n-propylbenzene and 1,1-diphenyl-1-propene (Matsuda & Shinohara, 1978).

Molecular Structure Analysis

The molecular structure of compounds similar to “((3-Chloropropoxy)methyl)benzene” reveals interesting features. Studies show that these compounds often crystallize in specific space groups, with molecules lying across rotation axes, and are stabilized by intramolecular hydrogen bonds (Thinagar et al., 2003). This information is crucial for understanding the interactions and stability of such compounds.

Chemical Reactions and Properties

The chemical reactivity of “((3-Chloropropoxy)methyl)benzene” and related compounds includes a variety of reactions. For instance, the Friedel-Crafts alkylation reaction with benzene and electrochemical preparations are notable, demonstrating the versatility of these molecules in synthetic chemistry (Segi et al., 1982).

Scientific Research Applications

  • A study found that 3-(E)-[(3,4-dichlorophenyl)imino]methyl-benzene-1,2-diol shows promising structural, wave functional, and electronic properties, potentially useful in biological and anticancer activities (Julie et al., 2021).

  • Research on the Friedel-Crafts reaction of benzene with 2-methyloxetane, which is related to ((3-Chloropropoxy)methyl)benzene, resulted in 3-phenyl-1-butanol and 3-chloro-1-butanol as by-products, showing varying stereochemical courses depending on the catalyst (Segi et al., 1982).

  • A study indicated that benzene, among other compounds, interacts synergistically to affect gene expression in rat liver and kidney, implying significant implications in toxicology and environmental health (Hendriksen et al., 2007).

  • Benzene's ability to recognize specific isomeric carbohydrates was demonstrated, indicating the existence of CH/pi interactions between carbohydrates and proteins. This has implications in molecular recognition studies (Bautista-Ibañez et al., 2008).

  • In a study involving electrooxidative double ene-type chlorination, 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a functionalized isoprene unit, was prepared. This has potential applications in organic synthesis (Uneyama et al., 1983).

  • A study on the reaction of functionally substituted 2-chloropropanes with benzene, catalyzed by aluminum chloride, produced unusual products like n-propylbenzene and 1,1-diphenyl-1-propene. This research contributes to our understanding of organic reaction mechanisms (Matsuda & Shinohara, 1978).

  • Another study revealed that hydroquinone and 1,4-benzoquinone disrupt global DNA methylation in human liver cells, suggesting increased carcinogenic risk due to inhibition of DNMT activity (Hu et al., 2014).

  • The cyclopropyl(methyl)bromonium ion was found to act as a methylating and allylating agent in reactions with benzene, indicating its utility in synthetic organic chemistry (Colosimo & Bucci, 1982).

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, H331, H334, H335, H350, H373, and H400 . Precautionary statements include P201, P202, P260, P261, P264, P270, P271, P273, P280, P281, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P308+P313, P310, P311, P312, P314, P330, P332+P313, P342+P311, P362, P391, P403+P233, P405, and P501 .

properties

IUPAC Name

3-chloropropoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQPOKBAQDQMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278117
Record name [(3-Chloropropoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3-Chloropropoxy)methyl)benzene

CAS RN

26420-79-1
Record name 26420-79-1
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Record name [(3-Chloropropoxy)methyl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((3-Chloropropoxy)methyl)benzene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 2 l flask, a mixture of 3-chloropropanol (56.7 g), benzyl bromide (102.6 g) and dry THF (600 ml) is stirred and cooled with ice/salt mixture. Potassium tert-butoxide (70 g) is added in portions (5-10 g), maintaining the internal temperature at about 0° C. After the mixture is stirred for 3 more hours at room temperature, the solvent is evaporated. Addition of 1N HCl (1 l), extraction with ether (1 l), and evaporation of solvent gives crude material (113.6 g), which is distilled under vacuum to give 1-chloro-3-benzyloxypropane (108.4 g) b.p.0.01 60°-80° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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